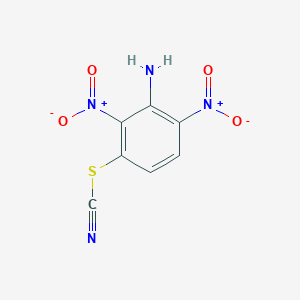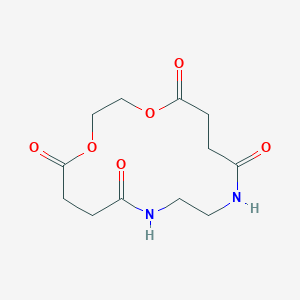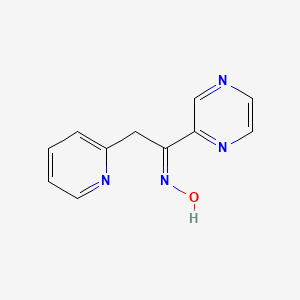
(-)-17-(p-Aminophenethyl)morphinan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-17-(p-Aminophenethyl)morphinan-3-ol is a compound that belongs to the morphinan class of chemicals These compounds are known for their significant pharmacological effects, particularly in the field of pain management
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-(p-Aminophenethyl)morphinan-3-ol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of the p-Aminophenethyl Group: This step involves the attachment of the p-aminophenethyl group to the morphinan backbone through a series of reactions, such as nucleophilic substitution or reductive amination.
Final Modifications: This step includes any additional modifications required to obtain the final product, such as purification and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(-)-17-(p-Aminophenethyl)morphinan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(-)-17-(p-Aminophenethyl)morphinan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (-)-17-(p-Aminophenethyl)morphinan-3-ol involves its interaction with specific molecular targets, such as opioid receptors. Upon binding to these receptors, the compound can modulate the activity of various signaling pathways, leading to its pharmacological effects. The exact pathways and targets involved may vary depending on the specific application and context.
類似化合物との比較
(-)-17-(p-Aminophenethyl)morphinan-3-ol can be compared with other morphinan derivatives, such as morphine and codeine. While all these compounds share a common morphinan backbone, this compound is unique due to the presence of the p-aminophenethyl group, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
List of Similar Compounds
- Morphine
- Codeine
- Hydromorphone
- Oxymorphone
特性
CAS番号 |
63307-29-9 |
|---|---|
分子式 |
C24H30N2O |
分子量 |
362.5 g/mol |
IUPAC名 |
(1R,9R,10R)-17-[2-(4-aminophenyl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C24H30N2O/c25-19-7-4-17(5-8-19)10-13-26-14-12-24-11-2-1-3-21(24)23(26)15-18-6-9-20(27)16-22(18)24/h4-9,16,21,23,27H,1-3,10-15,25H2/t21-,23+,24+/m0/s1 |
InChIキー |
ZRCMOECJOLTRBV-QPTUXGOLSA-N |
異性体SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=C(C=C5)N |
正規SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)


![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)





